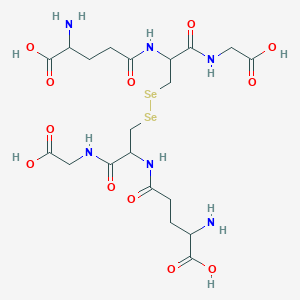
Glutaselenone diselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaselenone diselenide, also known as gamma-L-glutamyl-L-selenocysteinylglycine diselenide, is an organoselenium compound. It is a selenium analog of glutathione disulfide, which plays a crucial role in various biological processes due to its antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glutaselenone diselenide typically involves the protection of the selenol group of selenocysteine with a p-methoxybenzyl group. This protected selenocysteine is then coupled with glutathione through a peptide bond formation. The final step involves the removal of the protecting group by acidolysis using trifluoroacetic acid in the presence of thioanisole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods would likely include solid-phase peptide synthesis (SPPS) for the efficient assembly of the peptide chain, followed by purification and deprotection steps to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glutaselenone diselenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids.
Reduction: It can be reduced back to its selenol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Nucleophiles like thiols or amines can react with this compound under mild conditions.
Major Products Formed
Oxidation: Seleninic acids.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Glutaselenone diselenide has several scientific research applications:
Mécanisme D'action
Glutaselenone diselenide exerts its effects primarily through its antioxidant activity. It mimics the action of glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This reaction involves the oxidation of the selenol group to a selenenic acid intermediate, which is then reduced back to the selenol form by glutathione .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione disulfide: The sulfur analog of glutaselenone diselenide.
Selenocysteine: The selenium analog of cysteine.
Selenomethionine: The selenium analog of methionine.
Uniqueness
This compound is unique due to its enhanced antioxidant properties compared to its sulfur analogs. The presence of selenium in its structure allows it to participate in redox reactions more efficiently, making it a more potent antioxidant. This property makes it particularly valuable in biological and medicinal applications where oxidative stress is a concern .
Propriétés
Formule moléculaire |
C20H32N6O12Se2 |
|---|---|
Poids moléculaire |
706.4 g/mol |
Nom IUPAC |
2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]diselanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12Se2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) |
Clé InChI |
QLLZDMKEQUBHQO-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NC(C[Se][Se]CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
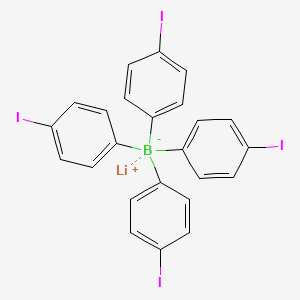
![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
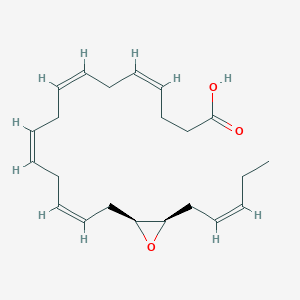
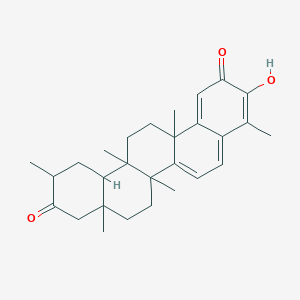
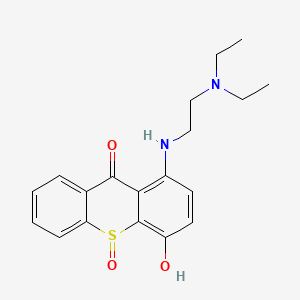
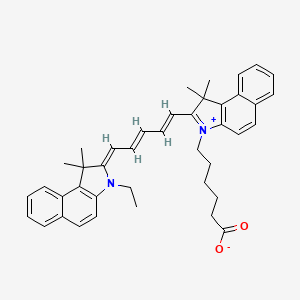
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
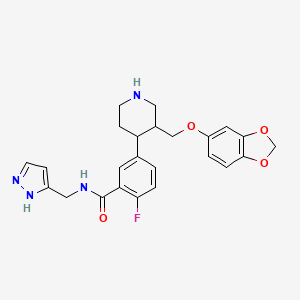
![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

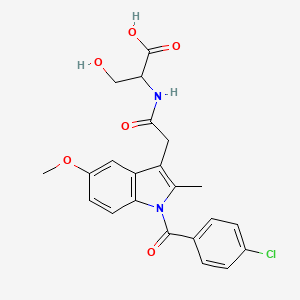
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)
